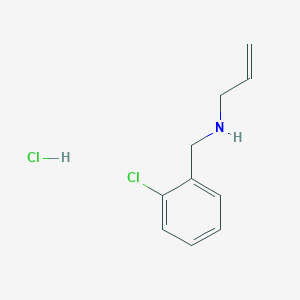

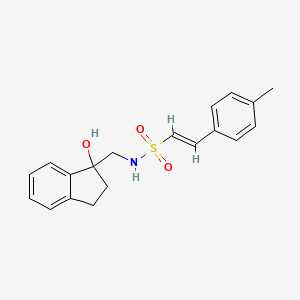

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride demonstrates interesting behaviors in intramolecular hydrogen bonding and tautomerism, relevant in the study of Schiff bases. Research shows that Schiff bases exhibit tautomeric equilibria, which can be influenced by solvent polarity. This property is significant for understanding reaction mechanisms and designing molecules with specific optical and electronic properties (Nazır et al., 2000).

Catalytic Amination

Catalytic amination is a critical reaction in pharmaceutical research for constructing carbon-nitrogen bonds, essential for bioactive compound synthesis. Studies demonstrate the effectiveness of photoredox catalysis in amination reactions, highlighting a method for forming carbon-nitrogen bonds efficiently, which is particularly valuable for developing new drugs and agrochemicals (Romero et al., 2015).

Olefin Hydroamination

Olefin hydroamination processes provide a straightforward path to synthesize secondary amines, leveraging simple feedstock building blocks. This method is especially relevant for the pharmaceutical industry, where carbon-nitrogen bonds play a crucial role in drug development. The ability to access hindered amines chemoselectively through presumed radical processes offers a versatile tool for synthetic chemists (Gui et al., 2015).

Biomass-Based Alcohol Amination

The amination of biomass-based alcohols represents an eco-friendly approach to amine synthesis, aligning with sustainable chemistry goals. This strategy is important for producing amines used in various industrial applications, from agrochemicals to food additives, by utilizing renewable resources (Pera‐Titus & Shi, 2014).

Corrosion Inhibition

Amine derivatives, such as those derived from N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride, show promise as corrosion inhibitors for metals. This application is crucial for protecting infrastructure and machinery in various industries, highlighting the compound's role beyond pharmaceuticals and chemical synthesis (Boughoues et al., 2020).

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]prop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZWXMURBBEELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorobenzyl)-2-propen-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)